Fmoc-dap hcl

Übersicht

Beschreibung

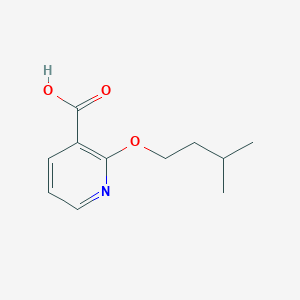

Fmoc-dap hcl is a derivative of the amino acid diaminopropionic acid (Dap) that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . It is used in peptide synthesis and has potential applications in biomedical fields .

Synthesis Analysis

The synthesis of Fmoc-dap hcl involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group . Other methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis

The molecular formula of Fmoc-dap hcl is C22H26N2O4 . The structure includes an aliphatic region and a Lys residue, and the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .Chemical Reactions Analysis

Fmoc-dap hcl can undergo self-assembly to form hydrogels, a process that is influenced by the balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-dap hcl is 382.45 g/mol . Further physical and chemical properties may depend on the specific conditions of synthesis and use.Wissenschaftliche Forschungsanwendungen

I have conducted a search for scientific research applications of FMOC-DAP HCL, also known as Fmoc-NH(CH2)3NH2.HCl. However, the search results did not provide specific applications for this compound. Instead, they mentioned the use of Fmoc-derivatized peptides in the formulation of biocompatible hydrogels suitable for different biomedical applications. Below is a section based on the information available:

Biomedical Applications

Fmoc-derivatized peptides, including FMOC-DAP HCL, have been investigated as building blocks for biocompatible hydrogels. These hydrogels can be used as extracellular matrices and have been tested for cytotoxicity and cell adhesion assays on various cell lines such as 3T3 fibroblast and HaCat . The hydrogels’ mechanical rigidity and their ability to support cell adhesion make them promising scaffolds for tissue engineering .

Wirkmechanismus

Target of Action

FMOC-DAP HCL, also known as Fmoc-dap hcl or Fmoc-NH(CH2)3NH2.HCl, is primarily used as a protecting group for amines in organic synthesis . The primary target of FMOC-DAP HCL is the amine group of the molecule it is protecting .

Mode of Action

The FMOC-DAP HCL compound interacts with its target, the amine group, by forming a carbamate . This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by FMOC-DAP HCL are primarily related to the synthesis of peptides. The use of Fmoc as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is widespread .

Pharmacokinetics

It’s important to note that the fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) .

Result of Action

The result of FMOC-DAP HCL’s action is the protection of the amine group during peptide synthesis, allowing for the successful formation of the desired peptide . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of FMOC-DAP HCL is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the Fmoc group has high thermal stability, even at low concentrations . This makes FMOC-DAP HCL a versatile tool in peptide synthesis, capable of functioning effectively in a variety of conditions .

Safety and Hazards

Fmoc-dap hcl should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDYFLMAHOWVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1369355.png)

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)

![[2-(Tetrahydro-2-furanylmethoxy)-3-pyridinyl]methanamine](/img/structure/B1369366.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)